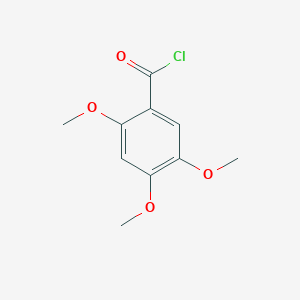

2,4,5-Trimethoxybenzoyl chloride

Beschreibung

Contextualization within Aromatic Acid Halide Chemistry

Aromatic acid halides, also known as aroyl halides, are a class of organic compounds characterized by a halogen atom bonded to the carbonyl carbon of an aromatic ring. numberanalytics.com These compounds are derivatives of carboxylic acids where the hydroxyl group has been replaced by a halide, most commonly chloride, rendering them highly reactive. libretexts.org Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the halogen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org

The general reactivity of acid halides can be influenced by the nature of the halogen and the substituents on the aromatic ring. numberanalytics.comacs.org In the case of 2,4,5-trimethoxybenzoyl chloride, the three methoxy (B1213986) groups (-OCH3) are electron-donating through resonance, which can modulate the reactivity of the acyl chloride functional group. However, the primary role of these methoxy groups is often to be incorporated into the final target molecule, providing specific structural and electronic properties.

The synthesis of aromatic acid chlorides typically involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. libretexts.org For instance, this compound is commonly prepared from 2,4,5-trimethoxybenzoic acid. This conversion is a fundamental reaction in organic synthesis, transforming a less reactive carboxylic acid into a highly reactive acyl chloride that can readily undergo a variety of transformations. libretexts.org

Significance as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate is demonstrated in its application in the synthesis of pharmaceuticals and other complex organic compounds. ontosight.aivihita-bio.com The trimethoxyphenyl moiety is a key structural feature in a number of biologically active molecules.

A notable application of this compound is in the preparation of acotiamide (B1238670), a drug used for treating functional dyspepsia. vihita-bio.com The synthesis of acotiamide involves the reaction of this compound with an appropriate amine, highlighting the role of the acyl chloride as a key acylating agent.

Furthermore, the isomeric compound, 3,4,5-trimethoxybenzoyl chloride, is used in the synthesis of other pharmacologically significant molecules. For example, it is a reagent in the preparation of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which have shown antihypertensive activity. chemicalbook.com It was also used in the first synthesis of the psychedelic protoalkaloid mescaline by Ernst Späth in 1919. wikipedia.org Additionally, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-3-amino 5-aryl thiophenes have been synthesized and evaluated for their potential as tubulin inhibitors. nih.gov

The reactivity of this compound allows it to participate in a range of chemical reactions, including:

Acylation of amines: to form amides. libretexts.org

Acylation of alcohols: to form esters.

Friedel-Crafts acylation: to introduce the trimethoxybenzoyl group onto another aromatic ring. libretexts.org

These reactions underscore the versatility of this compound as a building block in constructing complex molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11ClO4 |

| Molecular Weight | 230.64 g/mol |

| CAS Number | 42833-66-9 |

| Appearance | Crystalline solid |

| Boiling Point | 346.9 °C |

| Density | 1.227 g/cm³ |

| Flash Point | 148.2 °C |

| Refractive Index | 1.513 |

Data sourced from multiple chemical suppliers and databases. echemi.comechemi.com

Synthesis of this compound

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trimethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-5-9(15-3)8(14-2)4-6(7)10(11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPXZNXBEFYVOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,5 Trimethoxybenzoyl Chloride

Conventional Synthetic Routes from Carboxylic Acid Precursors

The transformation of 2,4,5-Trimethoxybenzoic acid into its corresponding acid chloride is a foundational reaction in organic synthesis. This conversion is typically achieved through the use of a chlorinating agent, with thionyl chloride being a common and effective choice.

Acid Chloride Formation via Thionyl Chloride/Sulfur Oxychloride and Catalysis

The established method for preparing 2,4,5-Trimethoxybenzoyl chloride involves reacting 2,4,5-Trimethoxybenzoic acid with thionyl chloride (SOCl₂). This reaction is a standard procedure for converting carboxylic acids into the more reactive acyl chlorides, which serve as valuable intermediates in further chemical syntheses. commonorganicchemistry.com The process is facilitated by the use of a catalyst to ensure efficient conversion.

In the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, N,N-Dimethylformamide (DMF) is frequently employed as a catalyst. nih.gov The catalytic mechanism involves a reversible reaction between DMF and the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form a reactive imidoyl chloride intermediate, often referred to as the Vilsmeier reagent. nih.govyoutube.com This intermediate is highly electrophilic and reacts more readily with the carboxylic acid than thionyl chloride itself. Following the reaction with the carboxylic acid to form the acyl chloride, the DMF catalyst is regenerated, allowing it to participate in subsequent catalytic cycles. nih.govyoutube.com

The efficiency of the acid chloride formation is highly dependent on the reaction conditions. A documented procedure specifies suspending 2,4,5-Trimethoxybenzoic acid in a dry solvent such as toluene. Thionyl chloride and a catalytic amount of N,N-dimethylformamide are added to this suspension at room temperature. The mixture is then heated to optimize the reaction rate; a temperature of 80°C with a reaction time of one hour has been shown to be effective. After the reaction is complete, the mixture is concentrated under reduced pressure to remove the solvent and any excess thionyl chloride.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Source |

| Precursor | 2,4,5-Trimethoxybenzoic acid | |

| Chlorinating Agent | Thionyl chloride | |

| Catalyst | N,N-dimethylformamide | |

| Solvent | Toluene (dried) | |

| Temperature | 80°C | |

| Reaction Time | 1 hour |

Optimized Synthetic Approaches

To improve efficiency and handle potentially sensitive intermediates, optimized synthetic protocols have been developed. These methods often involve combining multiple reaction steps into a single process.

One-Pot Synthetic Protocols to Circumvent Intermediate Instability

One-pot or sequential reaction protocols are advantageous in organic synthesis. In the context of this compound, a synthetic route demonstrates its formation and subsequent use without isolation. In this procedure, after the initial reaction to form the acid chloride is complete and the solvent is removed, the resulting crude this compound is immediately reacted with another compound, such as 2-amino-4-methoxycarbonyl-1,3-thiazole, in a suitable solvent like 1,2-dichloroethane.

Implications for Industrial Production Efficiency

A prevalent method for synthesizing this compound involves the chlorination of 2,4,5-Trimethoxybenzoic acid. The selection of the chlorinating agent is a critical decision in the process design, as it directly influences reaction conditions, product purity, waste generation, and ultimately, the economic feasibility of the manufacturing process.

Key considerations for an industrially efficient synthesis include:

Yield and Purity: Maximizing the conversion of the starting material to the desired product with minimal side-product formation is paramount.

Cost of Raw Materials: The price of reagents, especially the chlorinating agent and solvents, significantly impacts the final product's cost.

Reaction Conditions: Mild reaction temperatures and pressures are preferred to reduce energy consumption and equipment costs.

Work-up and Purification: Simple and efficient purification steps are crucial for reducing processing time and solvent use.

Waste Management: The nature and volume of byproducts are a major concern due to disposal costs and environmental regulations.

Comparison of Chlorinating Agents

The selection of a chlorinating agent for the conversion of 2,4,5-Trimethoxybenzoic acid to this compound is a critical factor in industrial production. Thionyl chloride and oxalyl chloride are commonly employed, each presenting a distinct set of advantages and disadvantages.

| Chlorinating Agent | Key Advantages | Key Disadvantages | Implications for Industrial Efficiency |

| Thionyl chloride (SOCl₂) ** | - Relatively low cost- Volatile byproducts (SO₂ and HCl) simplify product isolation sciencemadness.org | - Generation of corrosive HCl and toxic SO₂ gas requires specialized handling and scrubbing systems sciencemadness.org- Can lead to the formation of impurities if not used under carefully controlled conditions | Favorable from a cost perspective, but the necessary infrastructure for handling toxic byproducts can increase capital and operational expenditures. |

| Oxalyl chloride ((COCl)₂) | - Milder and more selective reagent than thionyl chloride wikipedia.org- Volatile byproducts (CO₂, CO, and HCl) simplify work-up wikipedia.org | - Significantly more expensive than thionyl chloride wikipedia.org- Potential for formation of the potent carcinogen dimethylcarbamoyl chloride when used with DMF catalyst wikipedia.org | The higher selectivity can lead to a purer product and potentially higher yields, but the high cost of the reagent often limits its use to smaller-scale production or high-value applications. |

| Phosphorus pentachloride (PCl₅) | - Effective chlorinating agent | - Produces solid byproducts (phosphorus oxychloride) that complicate purification prepchem.com- Handling of a solid reagent can be more challenging in large-scale setups | The complex purification process makes it less desirable for efficient, large-scale industrial synthesis. |

| Triphosgene (Bis(trichloromethyl) carbonate) ** | - Solid, potentially safer alternative to gaseous phosgene- Can result in high product yields asianpubs.org | - Higher cost compared to thionyl chloride | A viable option for high-yield synthesis, particularly where the use of thionyl chloride or oxalyl chloride is problematic. |

Role of Catalysts and Solvents

The efficiency of the chlorination reaction is also influenced by the choice of catalyst and solvent. N,N-dimethylformamide (DMF) is frequently used as a catalyst in these reactions. It accelerates the reaction rate, allowing for milder reaction conditions and potentially increasing throughput.

The selection of a solvent is also critical. An ideal solvent should:

Effectively dissolve the reactants.

Be inert to the reaction conditions.

Have a boiling point that facilitates reaction temperature control and subsequent removal.

Be environmentally benign and easily recyclable.

Commonly used solvents include toluene and 1,2-dichloroethane. The choice of solvent can impact not only the reaction efficiency but also the environmental footprint of the entire process. The development of greener synthetic routes often involves exploring less hazardous and more sustainable solvent alternatives.

Research Findings on Optimized Synthesis

Detailed research into the synthesis of similar compounds highlights the importance of process optimization for industrial efficiency. For instance, in the synthesis of 2,4,5-trifluoro-3-methoxybenzoyl chloride, a key intermediate for certain pharmaceuticals, process improvements that are relevant to the synthesis of this compound have been reported. These include the recycling of mother liquors to reduce waste and the avoidance of certain solvents to minimize environmental pollution. google.com Such strategies are directly applicable to enhancing the industrial production efficiency of this compound.

The following table summarizes typical reaction parameters found in the synthesis of acyl chlorides from carboxylic acids, which are indicative of the conditions that would be optimized for the industrial production of this compound.

| Parameter | Typical Conditions | Implication for Efficiency |

| Reactants | 2,4,5-Trimethoxybenzoic acid, Chlorinating Agent (e.g., Thionyl Chloride) | The purity of the starting materials is crucial for high-yield synthesis of the final product. |

| Catalyst | N,N-dimethylformamide (DMF) | Catalytic amounts increase the reaction rate, allowing for lower temperatures and shorter reaction times, thus improving throughput. |

| Solvent | Toluene, 1,2-dichloroethane | The solvent choice affects reaction kinetics, product isolation, and the environmental impact of the process. |

| Temperature | Room temperature to reflux (e.g., 80°C) | Optimization of temperature is a trade-off between reaction rate and energy consumption, as well as minimizing side reactions. |

| Reaction Time | 1-6 hours | Shorter reaction times are desirable for increasing the productivity of a manufacturing plant. |

Chemical Reactivity and Transformation Pathways of 2,4,5 Trimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of 2,4,5-trimethoxybenzoyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbonyl compound, such as an amide or ester.

Aminolysis, the reaction with ammonia or an amine, is a prominent example of nucleophilic acyl substitution for this compound, leading to the formation of amides.

This compound reacts with 2-amino-4-methoxycarbonyl-1,3-thiazole to form the corresponding N-acylated thiazole (B1198619) derivative. In a typical procedure, this compound is refluxed with 2-amino-4-methoxycarbonyl-1,3-thiazole in a solvent such as 1,2-dichloroethane for several hours . This reaction results in the formation of a stable amide bond, linking the 2,4,5-trimethoxyphenyl moiety to the thiazole ring.

While specific literature detailing the reaction with 2-amino-4-ethoxycarbonyl-1,3-thiazoles was not prevalent in the search results, the chemical reactivity is expected to be analogous to that of the methoxycarbonyl derivative due to the similar electronic nature of the ester groups. The reaction proceeds via the nucleophilic attack of the amino group on the thiazole ring to the electrophilic carbonyl carbon of the benzoyl chloride.

Table 1: Aminolysis Reaction with Amino-thiazole Derivatives

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Amino-4-methoxycarbonyl-1,3-thiazole | N-(4-(methoxycarbonyl)thiazol-2-yl)-2,4,5-trimethoxybenzamide |

| This compound | 2-Amino-4-ethoxycarbonyl-1,3-thiazole | N-(4-(ethoxycarbonyl)thiazol-2-yl)-2,4,5-trimethoxybenzamide (Predicted) |

The condensation reaction of this compound with cyclic secondary amines, such as morpholine, yields specific amide products. The reaction with morpholine produces (morpholin-4-yl)(2,4,5-trimethoxyphenyl)methanone nih.gov. This synthesis is a straightforward nucleophilic acyl substitution where the secondary amine nitrogen of the morpholine ring acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride.

Table 2: Condensation Reaction with Morpholine

| Reactant 1 | Reactant 2 | Product |

| This compound | Morpholine | (Morpholin-4-yl)(2,4,5-trimethoxyphenyl)methanone |

Aminolysis Reactions

Formation of Amides with Nitrogen-Containing Compounds

Considerations of Compound Stability and Hydrolysis

Acyl chlorides are generally known for their sensitivity to moisture, and this compound is no exception.

This compound is sensitive to moisture and will readily undergo hydrolysis to revert to its corresponding carboxylic acid, 2,4,5-trimethoxybenzoic acid . This reaction occurs through the nucleophilic attack of water on the carbonyl carbon of the acyl chloride. The presence of moisture can, therefore, reduce the yield of desired products in reactions where the acyl chloride is a starting material. Consequently, it is crucial to handle and store this compound under anhydrous (dry) conditions to maintain its chemical integrity for synthetic applications.

Strategies for Handling and Storage in Synthetic Contexts

The effective use of this compound in synthetic chemistry is critically dependent on appropriate handling and storage protocols. As a reactive acyl chloride, its stability and reactivity are significantly influenced by environmental conditions. Proper procedures are essential to maintain its chemical integrity and ensure the safety of laboratory personnel.

The primary consideration for handling and storing this compound is its sensitivity to moisture. fishersci.combasf.com Like other acyl chlorides, it readily reacts with water in an exothermic reaction, leading to hydrolysis. This reaction yields the corresponding carboxylic acid, 2,4,5-trimethoxybenzoic acid, and corrosive hydrogen chloride gas. fishersci.combasf.comfishersci.com Exposure to atmospheric humidity is sufficient to initiate this degradation, compromising the purity of the reagent and potentially leading to pressure buildup in sealed containers due to the formation of HCl gas. basf.comreddit.com

Recommended Storage Conditions

To mitigate degradation, this compound must be stored in a cool, dry, and well-ventilated area, away from incompatible substances. aksci.comfishersci.com The container should be tightly sealed to prevent the ingress of moisture. For long-term storage, maintaining the compound under an inert atmosphere, such as nitrogen or argon, is a common practice to further protect it from moisture and atmospheric oxygen. fishersci.comfishersci.com Many suppliers recommend refrigeration to maintain its stability. aksci.com

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C aksci.com | Slows down potential decomposition pathways. |

| Atmosphere | Inert gas (e.g., Nitrogen) fishersci.comfishersci.com | Prevents reaction with atmospheric moisture. |

| Container | Tightly-closed, sealed container | Prevents exposure to air and moisture. |

| Location | Cool, dry, well-ventilated area aksci.comfishersci.com | Ensures stability and safety. |

Handling Procedures

Due to its corrosive and reactive nature, handling of this compound requires stringent safety measures. All manipulations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of its vapors, which can cause respiratory irritation. aksci.comfishersci.com Personal protective equipment (PPE) is mandatory to prevent contact with skin and eyes. chemicals.co.uk

| Protective Equipment | Specification | Purpose |

| Eye Protection | Chemical safety goggles or face shield chemicals.co.uk | Protects eyes from splashes. |

| Hand Protection | Impervious chemical-resistant gloves | Prevents skin contact and burns. |

| Body Protection | Lab coat chemicals.co.uk | Protects clothing and skin from spills. |

When transferring the reagent, it is advisable to work quickly and efficiently to minimize its exposure to the atmosphere. Using dry glassware and equipment is crucial to prevent hydrolysis. For weighing and transferring smaller quantities, it is good practice to do so under a stream of inert gas.

Incompatible Materials

To prevent hazardous reactions, this compound must be stored and handled separately from incompatible materials. Contact with these substances can lead to vigorous and potentially dangerous reactions.

| Incompatible Substance | Potential Hazard |

| Water/Moisture | Reacts violently to produce hydrogen chloride gas fishersci.combasf.com |

| Alcohols | Reacts to form esters and hydrogen chloride gas fishersci.comfishersci.com |

| Amines | Reacts to form amides and hydrogen chloride gas fishersci.com |

| Strong Bases | Can cause violent decomposition fishersci.com |

| Strong Oxidizing Agents | May lead to vigorous or explosive reactions fishersci.comaksci.com |

In the event of a spill, it should be contained and absorbed with an inert, dry material such as sand or vermiculite. aksci.comfishersci.com Water should never be used for cleanup as it will exacerbate the situation by reacting with the spilled chemical. fishersci.com

By adhering to these strategies, the chemical integrity of this compound can be preserved, ensuring its effectiveness in synthetic applications while maintaining a safe laboratory environment.

Applications of 2,4,5 Trimethoxybenzoyl Chloride As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are foundational scaffolds in medicinal chemistry. sigmaaldrich.com Many of these structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, making them prevalent in pharmacologically active compounds. sigmaaldrich.com 2,4,5-Trimethoxybenzoyl chloride is a key starting material for introducing a substituted benzoyl moiety into these heterocyclic systems.

Thiazole (B1198619), a five-membered ring containing both sulfur and nitrogen, is an important heterocyclic scaffold known for a wide array of pharmaceutical applications, including anticancer, anti-inflammatory, and antiviral activities. nih.govdntb.gov.ua Specifically, 2,4,5-trisubstituted thiazole derivatives have been the focus of considerable research due to their diverse medicinal uses. nih.govdntb.gov.ua

This compound plays a direct role in constructing these valuable scaffolds through amidation reactions. A key example is its reaction with aminothiazole derivatives. In a patented industrial production method, this compound is reacted with ethyl 2-aminothiazole-4-formate. google.com This reaction forms an amide bond, linking the 2,4,5-trimethoxybenzoyl group to the 2-position of the thiazole ring, thereby creating a highly functionalized 2,4-disubstituted thiazole which serves as a crucial intermediate for further synthesis. google.com

This amidation reaction is a foundational step, directly yielding a complex thiazole structure that incorporates the specific trimethoxybenzoyl moiety required for the final target molecule's activity. The process involves the acylation of the amino group on the thiazole ring by the acyl chloride. google.com

| Reactant 1 | Reactant 2 | Resulting Thiazole Intermediate |

|---|---|---|

| This compound | Ethyl 2-aminothiazole-4-formate | 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole google.com |

Intermediate for Pharmaceutical Precursors

The value of a synthetic building block is often measured by its efficiency in the synthetic pathways leading to active pharmaceutical ingredients (APIs). This compound serves as a critical intermediate in the manufacture of precursors for modern drug compounds. An alternative manufacturing process for the drug Acotiamide (B1238670), which avoids the use of this compound, highlights its conventional role in established synthesis methods. wipo.int

Acotiamide is a drug used for treating functional dyspepsia. The synthesis of Acotiamide Hydrochloride Hydrate provides a clear example of the role of this compound. In an industrialized production method for acotiamide hydrochloride, the synthesis begins with 2,4,5-trimethoxybenzoic acid, which is first converted to its more reactive acyl chloride form, this compound. google.com

| Starting Material | Key Intermediate | Reaction Step | Final Drug Precursor |

|---|---|---|---|

| 2,4,5-Trimethoxybenzoic acid | This compound | Acyl Chlorination google.com | 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole google.com |

| This compound | Ethyl 2-aminothiazole-4-formate | Amidation google.com |

Compound Reference Table

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject, synthetic building block |

| Acotiamide Hydrochloride Hydrate | Example of a final drug product |

| Ethyl 2-aminothiazole-4-formate | Reactant with this compound |

| 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole | Key intermediate in Acotiamide synthesis |

| 2,4,5-trimethoxybenzoic acid | Starting material for this compound |

| Acotiamide | Active pharmaceutical ingredient |

| N,N-diisopropylethylenediamine | Reactant in a later stage of Acotiamide synthesis |

Analytical and Spectroscopic Confirmation of Derived Products

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable in organic chemistry for elucidating the structure of newly synthesized compounds. By probing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize derivatives of 2,4,5-trimethoxybenzoyl chloride.

In ¹H NMR, the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constant (J), and integration of the signals provide a wealth of information. For instance, in derivatives of this compound, the protons of the three methoxy (B1213986) groups (at C2, C4, and C5) typically appear as distinct singlets in the range of δ 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring usually appear as two singlets, a consequence of their distinct electronic environments.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring and the carbonyl group are particularly diagnostic. For example, the carbonyl carbon of a benzoyl derivative typically resonates at a downfield chemical shift (around 160-180 ppm).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing definitive structural assignments, especially for more complex derivatives psu.edu.

A representative example is the characterization of 2,4,5-trimethoxybenzaldehyde. Its ¹H and ¹³C NMR data provide clear evidence of its structure chemicalbook.comchemicalbook.com. Similarly, the related 2,4,5-trimethoxybenzyl alcohol has been characterized by these methods spectrabase.com.

Table 1: Representative ¹H NMR Data for 2,4,5-Trimethoxybenzaldehyde chemicalbook.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.32 | s | 1H | -CHO |

| 7.35 | s | 1H | Ar-H |

| 6.52 | s | 1H | Ar-H |

| 3.93 | s | 3H | -OCH₃ |

| 3.89 | s | 3H | -OCH₃ |

| 3.85 | s | 3H | -OCH₃ |

Solvent: CDCl₃

Table 2: Representative ¹³C NMR Data for 2,4,5-Trimethoxybenzaldehyde chemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

| 189.2 | C=O |

| 158.5 | C-OR |

| 155.0 | C-OR |

| 143.3 | C-OR |

| 119.9 | C-CHO |

| 110.0 | CH |

| 96.1 | CH |

| 56.5 | -OCH₃ |

| 56.4 | -OCH₃ |

| 56.0 | -OCH₃ |

Solvent: CDCl₃

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy nih.gov.

For derivatives of this compound, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern can reveal the loss of specific groups, such as the methoxy groups or parts of a substituent, further confirming the structure. For instance, in a study of benzamide (B126) derivatives, HRMS was used to confirm the elemental composition of the synthesized compounds nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the analysis of derivatives of this compound, the IR spectrum will show characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide or ester group. The C-O stretching of the methoxy groups typically appears as strong bands in the region of 1200-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observed. The presence and position of these bands can confirm the successful formation of the desired derivative mdpi.comspectrabase.comnih.gov. The Aldrich Collection of FT-IR Spectra serves as a comprehensive reference for the IR spectra of a vast number of organic compounds thermofisher.com.

Table 3: Characteristic IR Absorption Bands for Derivatives of this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Amide/Ester | C=O stretch | 1630-1750 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Methoxy | C-O stretch | 1000-1300 |

| Aromatic | C-H stretch | ~3000-3100 |

| Alkyl | C-H stretch | ~2850-3000 |

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a quantitative analytical technique used to determine the elemental composition (by percentage) of a compound. It is a fundamental method for confirming the purity and empirical formula of a newly synthesized substance. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition mdpi.comscispace.com.

For any new derivative of this compound, elemental analysis serves as a final, crucial check of its identity and purity, complementing the structural information obtained from spectroscopic methods.

Q & A

Q. Table 1. Reaction Conditions for Key Derivatives

Q. Table 2. Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| NMR (CDCl₃) | δ 7.76 (s, 2H), 3.95 (s, 6H), 3.89 (s, 3H) |

| NMR (CDCl₃) | δ 171.80 (C=O), 152.99 (OCH₃), 107.43 (Ar-C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.